
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a triazole ring
Vorbereitungsmethoden
The synthesis of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide typically involves multi-step synthetic routes. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding intermediate compounds that are subsequently converted into the desired triazole derivative through further reactions . The reaction conditions often include the use of solvents such as acetone and heating at specific temperatures to facilitate the formation of the triazole ring .
Analyse Chemischer Reaktionen
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors . In medicine, triazole derivatives are known for their antifungal and antiviral properties, making them valuable in the development of new therapeutic agents . Additionally, in the industry, these compounds are used in the production of agrochemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The phenyl and benzoyl groups also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide can be compared to other triazole derivatives such as fluconazole, anastrozole, and voriconazole. These compounds share the triazole ring structure but differ in their specific substituents and biological activities. For example, fluconazole is a well-known antifungal agent, while anastrozole is used as an aromatase inhibitor in cancer treatment . The unique combination of benzoyl and phenyl groups in this compound distinguishes it from these other compounds and contributes to its specific biological properties .
Eigenschaften
Molekularformel |
C29H22N4O3 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N-(2,4-dibenzoyl-3-phenyl-3H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C29H22N4O3/c34-25(21-13-5-1-6-14-21)30-29-31-33(28(36)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)32(29)27(35)23-17-9-3-10-18-23/h1-20,26H,(H,30,31,34) |
InChI-Schlüssel |
BYLLXMCWSKPEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2N(C(=NN2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)
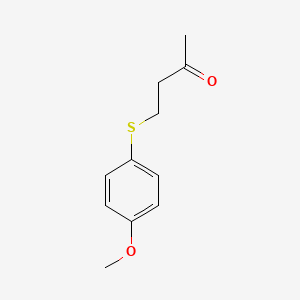
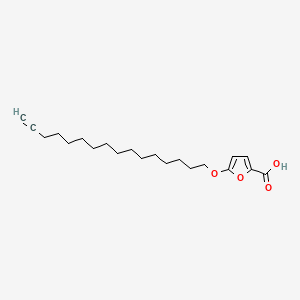
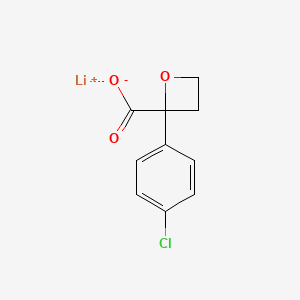
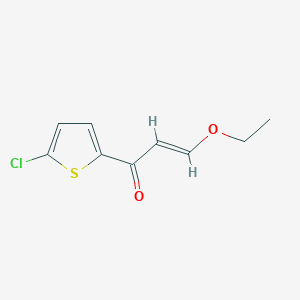
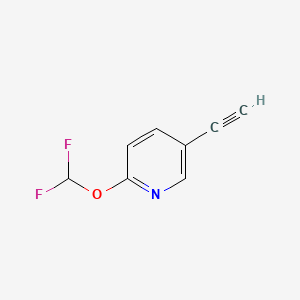
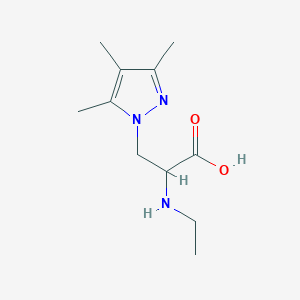
amine](/img/structure/B13490977.png)

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)

